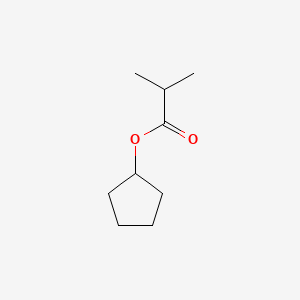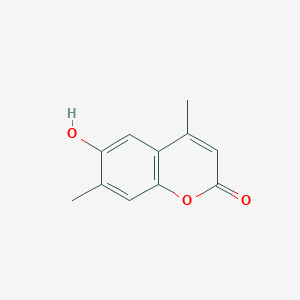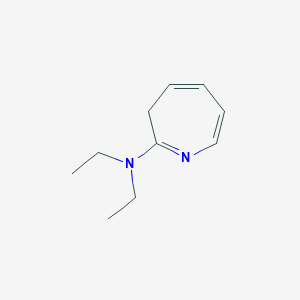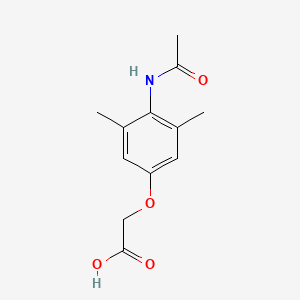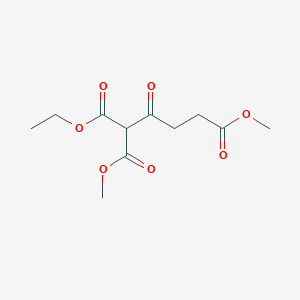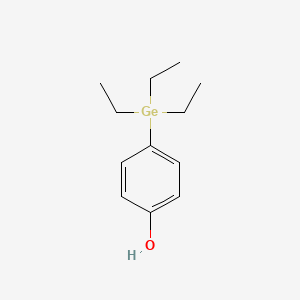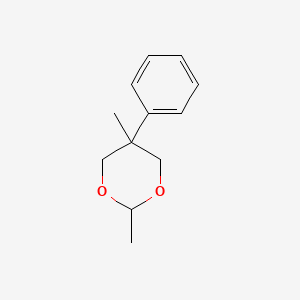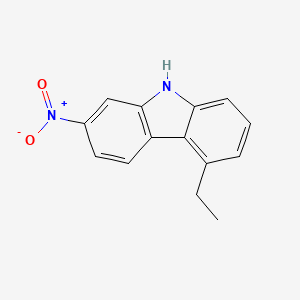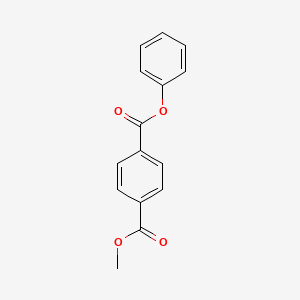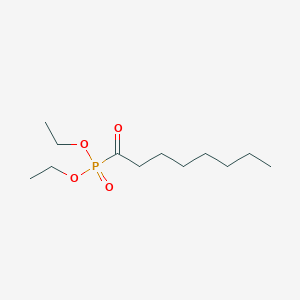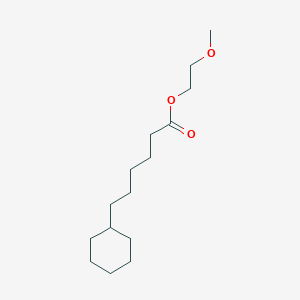![molecular formula C11H12N2O3S B14731625 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone CAS No. 5898-29-3](/img/structure/B14731625.png)
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is an organic compound with the molecular formula C11H12N2O3S. It is characterized by the presence of a nitropyridine group attached to a cyclohexanone ring via a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone typically involves the reaction of 5-nitropyridine-2-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(5-aminopyridin-2-yl)sulfanyl]cyclohexanone.
Applications De Recherche Scientifique
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfur atom can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- 2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Uniqueness
2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone is unique due to its specific combination of a nitropyridine group and a cyclohexanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5898-29-3 |
|---|---|
Formule moléculaire |
C11H12N2O3S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
2-(5-nitropyridin-2-yl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H12N2O3S/c14-9-3-1-2-4-10(9)17-11-6-5-8(7-12-11)13(15)16/h5-7,10H,1-4H2 |
Clé InChI |
NEZSZHRYYCAZAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
